(1S,2S)-(-)-1,2-Diphenylethylenediamine
Overview
Description
(1S,2S)-(-)-1,2-Diphenylethylenediamine is a chiral molecule that has been utilized in various chemical contexts due to its ability to induce chirality in supramolecular structures and catalytic systems. It is a versatile ligand that can form complexes with different metals and has been shown to be an integral part of chiral supramolecular fluorophores and macrocyclic lanthanide complexes.
Synthesis Analysis
The synthesis of chiral macrocyclic lanthanide complexes derived from (1S,2S)-(-)-1,2-Diphenylethylenediamine involves the reaction of the chiral diamine with 2,6-diformylpyridine to form a new chiral macrocycle. These complexes have been synthesized and characterized using NMR spectroscopy and mass spectrometry, with further structural elucidation using X-ray crystallography for the cerium(III) complex .
Molecular Structure Analysis
The molecular structure of the chiral macrocyclic lanthanide complex, particularly the cerium(III) complex, reveals coordination by six nitrogen atoms of the macrocyclic ligand and three chloride anions. The macrocycle adopts a relatively flat, twist-bent conformation, which is a common structural feature in these types of complexes .
Chemical Reactions Analysis
The chemical reactivity of (1S,2S)-(-)-1,2-Diphenylethylenediamine has been explored in the context of a bifunctional iridium catalyst. The catalyst, which contains the diphenylethylenediamine motif, undergoes thermal degradation via cyclometalation, leading to the formation of iridacycles. This process is relevant to the deactivation of the catalyst in the dehydrogenation of formic acid. The formation of these iridacycles is enhanced in the presence of water, suggesting a deprotonative orthometalation pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1S,2S)-(-)-1,2-Diphenylethylenediamine derivatives are exemplified by their use in creating chiral supramolecular organic fluorophores. These fluorophores exhibit circularly polarized luminescence properties in the solid state, which is a direct consequence of the chiral nature of the diphenylethylenediamine molecule when combined with fluorescent carboxylic acid derivatives . The specific optical properties of these materials are of great interest for applications in optoelectronics and sensing.
Scientific Research Applications
1. Catalyst in Organic Synthesis
(1S,2S)-(-)-1,2-Diphenylethylenediamine is used in the formation of various ruthenium complexes, which are effective catalysts in organic reactions. For instance, it's involved in the reaction of acetone masked terminal alkynone with a transfer hydrogenation catalyst, forming a ruthenium complex with a 2,5-dihydrofuran moiety (Guo et al., 2010). Additionally, it is a key component in asymmetric transfer hydrogenation of ketonic substrates, catalyzing the production of various optically active alcohols (Mashima et al., 1998).
2. Fluorogenic Reagents
This compound acts as a fluorogenic reagent for the sensitive and selective determination of catecholamines and related compounds in biological samples, offering the ability to assay compounds at femtomole levels (Ohkura & Nohta, 1992). Its derivates have also been explored for similar purposes (Nohta et al., 1984).
3. Chiral Supramolecular Fluorophore
A chiral supramolecular organic fluorophore, combining (1R,2R)-1,2-diphenylethylenediamine with a fluorescent molecule, exhibits circularly polarized luminescence properties in solid-state. This application highlights its potential in advanced material sciences (Imai et al., 2007).
Safety And Hazards
The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
(1S,2S)-1,2-diphenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426127 | |
Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(-)-1,2-Diphenylethylenediamine | |
CAS RN |
16635-95-3, 29841-69-8 | |
Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16635-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-(S,S)-1,2-Diphenylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29841-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1S,2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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